1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-
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Overview
Description
1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a fluorene moiety, and a furanyl-propenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-
- 4,4,5,5,5-Pentafluoro-1-(9H-fluoren-2-yl)-1,3-pentanedione
- ®-2-(®-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-benzyl-2-oxopiperazin-1-yl)-3-phenylpropanoic acid
Uniqueness
1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]- is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23N3O |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C24H23N3O/c1-3-11-22-20(9-1)21-10-2-4-12-23(21)24(22)26-14-16-27(17-15-26)25-13-5-7-19-8-6-18-28-19/h1-13,18,24H,14-17H2 |
InChI Key |
JAZXDODTSZKGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC=CC5=CC=CO5 |
Origin of Product |
United States |
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